molecular formula C9H16N4 B11797450 1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No.: B11797450
M. Wt: 180.25 g/mol
InChI Key: DBLDAQMAJULMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an isopropyl group and a pyrrolidinyl group

Preparation Methods

The synthesis of 1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl hydrazine with a pyrrolidinyl-substituted nitrile in the presence of a base, followed by cyclization to form the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-Isopropyl-5-methyl-1H-1,2,4-triazole: This compound has a methyl group instead of a pyrrolidinyl group, leading to different chemical and biological properties.

    1-Isopropyl-5-phenyl-1H-1,2,4-triazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-triazole

InChI

InChI=1S/C9H16N4/c1-7(2)13-9(11-6-12-13)8-4-3-5-10-8/h6-8,10H,3-5H2,1-2H3

InChI Key

DBLDAQMAJULMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2CCCN2

Origin of Product

United States

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